

Spectroscopic Analysis of 3-Ethyl-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Ethyl-2-methylpyridine**, a substituted pyridine derivative of interest in various chemical research domains. Due to the limited availability of directly published spectra for this specific isomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data based on the analysis of closely related structural isomers. The methodologies provided are based on established protocols for the analysis of pyridine derivatives.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **3-Ethyl-2-methylpyridine**. These predictions are derived from the known spectral characteristics of isomeric and related compounds.

Table 1: Predicted ^1H NMR Chemical Shifts for **3-Ethyl-2-methylpyridine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Pyridine-H6	8.3 - 8.5	Doublet (d)
Pyridine-H4	7.4 - 7.6	Doublet (d)
Pyridine-H5	7.0 - 7.2	Triplet (t)
-CH ₂ - (Ethyl)	2.6 - 2.8	Quartet (q)
-CH ₃ (Methyl)	2.4 - 2.6	Singlet (s)
-CH ₃ (Ethyl)	1.2 - 1.4	Triplet (t)

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Ethyl-2-methylpyridine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Pyridine-C2	157 - 160
Pyridine-C6	147 - 150
Pyridine-C3	138 - 141
Pyridine-C4	135 - 138
Pyridine-C5	121 - 124
-CH ₂ - (Ethyl)	24 - 27
-CH ₃ (Methyl)	18 - 21
-CH ₃ (Ethyl)	13 - 16

Table 3: Expected GC-MS Data for **3-Ethyl-2-methylpyridine**

Parameter	Expected Value
Molecular Formula	C ₈ H ₁₁ N
Molecular Weight	121.18 g/mol
Major Mass Fragments (m/z)	121 (M+), 106 (M-15), 93 (M-28)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and GC-MS data for **3-Ethyl-2-methylpyridine**, based on standard practices for similar analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of **3-Ethyl-2-methylpyridine**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 s.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

3. ¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096, depending on sample concentration.
- Relaxation Delay: 2.0 s.
- Spectral Width: 0-180 ppm.
- Temperature: 298 K.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **3-Ethyl-2-methylpyridine** in a volatile organic solvent such as dichloromethane or methanol.
- Perform serial dilutions to a final concentration of approximately 10 $\mu\text{g/mL}$.

2. GC Conditions:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent nonpolar capillary column.
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Injection Volume: 1 μL .
- Split Ratio: 20:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}\text{C}$, hold for 2 minutes.

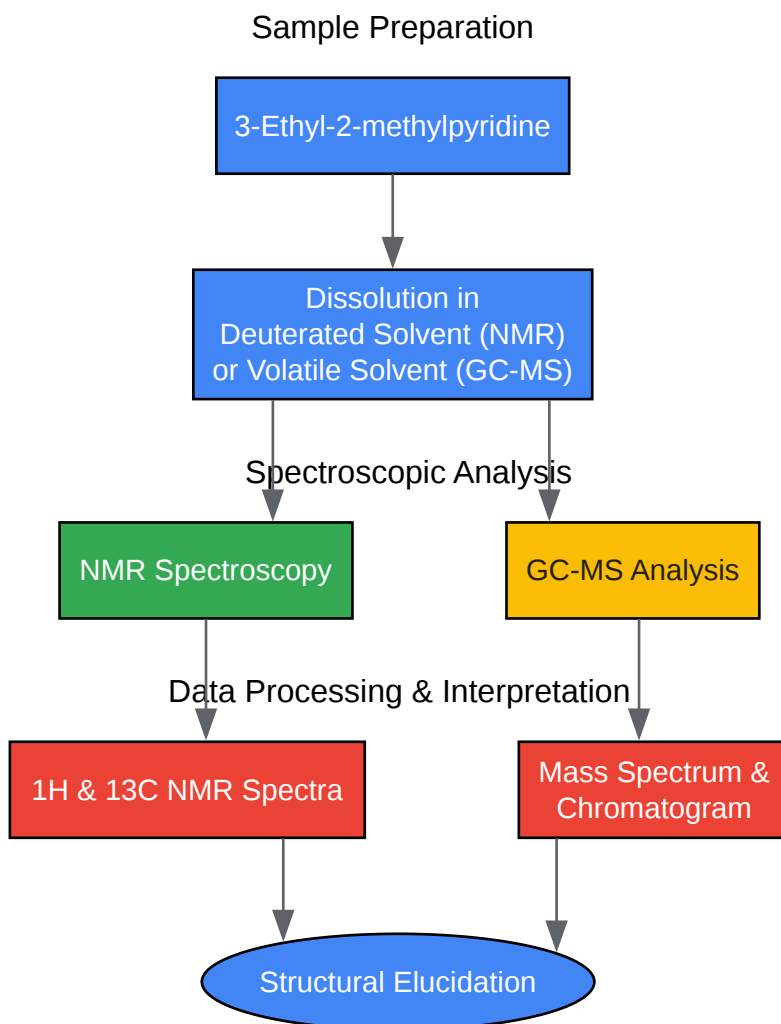
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.

3. MS Conditions:

- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 30-300.
- Scan Speed: 1000 amu/s.

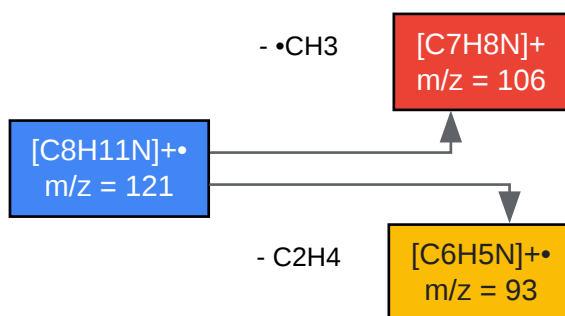
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-Ethyl-2-methylpyridine**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Predicted GC-MS Fragmentation Pathway.

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